Cas no 345992-88-3 (5-carbamoylthiophene-2-carboxylic acid)
5-carbamoylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(Aminocarbonyl)thiophene-2-carboxylic acid
- 0104722
- A2467
- AC1LF631
- AC1Q4ZE6
- CTK7D2699
- MolPort-001-510-174
- Oprea1_059995
- ST037720
- SureCN2424445
- 5-carbamoylthiophene-2-carboxylic acid
- Z57475041
- LS-03486
- F0912-1358
- SR-01000532006-1
- DTXSID70352341
- 2-Thiophenecarboxylic acid, 5-(aminocarbonyl)-
- 345992-88-3
- STK663606
- AKOS000197127
- SR-01000532006
- G55000
- MFCD01995749
- EN300-61351
- ALBB-010313
- CS-0216802
- SCHEMBL2424445
-
- MDL: MFCD01995749
- Inchi: 1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10)
- InChI Key: QHUQNZMROQKPRS-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC=C1C(N)=O
Computed Properties
- Exact Mass: 170.99905
- Monoisotopic Mass: 170.99901420g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 109Ų
Experimental Properties
- PSA: 80.39
5-carbamoylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004569-1g |
5-Carbamoylthiophene-2-carboxylic acid |
345992-88-3 | 95% | 1g |
$428.24 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061133-500mg |
5-(Aminocarbonyl)thiophene-2-carboxylic acid |
345992-88-3 | 500mg |
6404.0CNY | 2021-07-05 | ||
| TRC | A578513-25mg |
5-(Aminocarbonyl)thiophene-2-carboxylic Acid |
345992-88-3 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A578513-50mg |
5-(Aminocarbonyl)thiophene-2-carboxylic Acid |
345992-88-3 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A578513-250mg |
5-(Aminocarbonyl)thiophene-2-carboxylic Acid |
345992-88-3 | 250mg |
$ 320.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061133-500mg |
5-(Aminocarbonyl)thiophene-2-carboxylic acid |
345992-88-3 | 500mg |
6404CNY | 2021-05-07 | ||
| Matrix Scientific | 061133-500mg |
5-(Aminocarbonyl)thiophene-2-carboxylic acid |
345992-88-3 | 500mg |
$263.00 | 2023-09-05 | ||
| abcr | AB407651-500 mg |
5-(Aminocarbonyl)thiophene-2-carboxylic acid |
345992-88-3 | 500MG |
€373.00 | 2023-02-20 | ||
| abcr | AB407651-1 g |
5-(Aminocarbonyl)thiophene-2-carboxylic acid |
345992-88-3 | 1g |
€489.50 | 2023-06-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287472-50mg |
5-Carbamoylthiophene-2-carboxylic acid |
345992-88-3 | 95+% | 50mg |
¥3045.00 | 2024-05-17 |
5-carbamoylthiophene-2-carboxylic acid Suppliers
5-carbamoylthiophene-2-carboxylic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 5-carbamoylthiophene-2-carboxylic acid
5-Carbamoylthiophene-2-carboxylic Acid: A Comprehensive Overview
5-Carbamoylthiophene-2-carboxylic acid (CAS No. 345992-88-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including the development of novel therapeutic agents and the study of biological processes. This article aims to provide a detailed and comprehensive overview of 5-carbamoylthiophene-2-carboxylic acid, highlighting its chemical properties, synthesis methods, biological activities, and potential applications.
Chemical Structure and Properties
5-Carbamoylthiophene-2-carboxylic acid is a heterocyclic compound with a molecular formula of C7H6N2O3S. The molecule consists of a thiophene ring substituted with a carboxylic acid group at the 2-position and a carbamoyl group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound. The carboxylic acid group makes the molecule slightly acidic, while the carbamoyl group contributes to its reactivity and potential for forming hydrogen bonds. These properties make 5-carbamoylthiophene-2-carboxylic acid an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 5-c arbamoylthiophene-2-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-thiophenecarboxylic acid with urea in the presence of a suitable catalyst. This reaction typically proceeds via an intermediate amide formation step, followed by cyclization to form the final product. Another approach involves the condensation of 2-thiophenecarboxylic acid chloride with ammonia or an amine derivative, followed by hydrolysis to yield the desired compound. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions.
Biological Activities and Applications
5-Carbamoylthiophene-2-carboxylic acid has been extensively studied for its biological activities, particularly in the context of drug discovery and development. One of the most notable applications is its use as a scaffold for designing small molecule inhibitors targeting various enzymes and receptors. For instance, derivatives of 5-c arbamoylthiophene-2-carboxylic acid have shown potent inhibitory activity against enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). These findings have opened up new avenues for developing anti-inflammatory and anticancer drugs.
In addition to its enzyme inhibitory properties, 5-c arbamoylthiophene-2-carboxylic acid has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated that certain derivatives exhibit antiviral activity against RNA viruses, including influenza and hepatitis C viruses. The mechanism of action appears to involve interference with viral replication processes, making these compounds promising candidates for further development as antiviral therapeutics.
Clinical Trials and Future Prospects
The promising biological activities of 5-c arbamoylthiophene-2-carboxylic acid have led to several clinical trials aimed at evaluating its safety and efficacy in treating various diseases. Early-phase clinical trials have shown that some derivatives are well-tolerated by patients and exhibit favorable pharmacokinetic profiles. These results have paved the way for more advanced clinical studies to assess their therapeutic potential.
In parallel with clinical trials, ongoing research continues to explore new derivatives of 5-c arbamoylthiophene-2-carboxylic acid with enhanced potency and selectivity. Computational methods, such as molecular docking and virtual screening, are being employed to identify lead compounds with improved pharmacological properties. These efforts are expected to contribute significantly to the development of novel therapeutic agents targeting a wide range of diseases.
Conclusion
In conclusion, 5-c arbamoylthiophene-2-carboxylic acid (CAS No. 345992-88-3) is a versatile organic compound with a diverse range of biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an attractive scaffold for designing small molecule inhibitors targeting various enzymes and receptors. Ongoing research and clinical trials are poised to further elucidate its therapeutic potential, paving the way for the development of new drugs that can improve patient outcomes in various diseases.
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